4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine
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Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiazole ring linked to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2-methoxyethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization with a thiazole precursor to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the attenuation of metabolic pathways essential for bacterial growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chlorine and trifluoromethyl substituents.
Haloxyfop-Methyl: Contains a similar trifluoromethyl-pyridine structure but differs in its functional groups and applications.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine is unique due to its combination of a pyridine ring with a thiazole ring and an amine group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11ClF3N3OS |
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Molecular Weight |
337.75 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11ClF3N3OS/c1-20-3-2-17-11-19-9(6-21-11)10-8(13)4-7(5-18-10)12(14,15)16/h4-6H,2-3H2,1H3,(H,17,19) |
InChI Key |
DEWZMSOJWMJPLU-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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